6-Bromo-5-cyclopropoxy-N-methylpyridin-2-amine
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Overview
Description
6-Bromo-5-cyclopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyclopropoxy-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: As mentioned earlier, Suzuki cross-coupling reactions are commonly used to synthesize derivatives of this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or amines, respectively.
Scientific Research Applications
6-Bromo-5-cyclopropoxy-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and conductive polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar in structure but with a chlorine atom instead of a cyclopropoxy group.
2-Bromo-6-methylpyridine: Similar in structure but lacks the cyclopropoxy and N-methyl groups.
6-Bromo-N-methylpyridin-2-amine: Similar but without the cyclopropoxy group.
Uniqueness
6-Bromo-5-cyclopropoxy-N-methylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
6-bromo-5-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2O/c1-11-8-5-4-7(9(10)12-8)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
XZTPUEAHGUUANN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
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